4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline
Brand Name: Vulcanchem
CAS No.: 1629125-73-0
VCID: VC4815205
InChI: InChI=1S/C19H31BN2O4/c1-14(2)10-21(11-15(3)4)17-8-7-16(9-18(17)22(23)24)20-25-12-19(5,6)13-26-20/h7-9,14-15H,10-13H2,1-6H3
SMILES: B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N(CC(C)C)CC(C)C)[N+](=O)[O-]
Molecular Formula: C19H31BN2O4
Molecular Weight: 362.28

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline

CAS No.: 1629125-73-0

Cat. No.: VC4815205

Molecular Formula: C19H31BN2O4

Molecular Weight: 362.28

* For research use only. Not for human or veterinary use.

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline - 1629125-73-0

Specification

CAS No. 1629125-73-0
Molecular Formula C19H31BN2O4
Molecular Weight 362.28
IUPAC Name 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-bis(2-methylpropyl)-2-nitroaniline
Standard InChI InChI=1S/C19H31BN2O4/c1-14(2)10-21(11-15(3)4)17-8-7-16(9-18(17)22(23)24)20-25-12-19(5,6)13-26-20/h7-9,14-15H,10-13H2,1-6H3
Standard InChI Key WLYLKNBRNHAUTO-UHFFFAOYSA-N
SMILES B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N(CC(C)C)CC(C)C)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The systematic IUPAC name, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline, reflects its structural complexity. The molecule comprises:

  • A nitroaniline backbone (2-nitroaniline) substituted at the 4-position with a dioxaborinane ring.

  • Diisobutylamine groups attached to the aniline nitrogen.

  • A 1,3,2-dioxaborinane moiety with 5,5-dimethyl substitution, enhancing steric protection of the boron atom .

The molecular formula C19H31BN2O4\text{C}_{19}\text{H}_{31}\text{BN}_2\text{O}_4 corresponds to a molar mass of 362.27 g/mol, as confirmed by computational and experimental data .

Structural Characterization

Comparative analysis with related boronate esters, such as 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane (CAS 5123-13-7), reveals that the dioxaborinane ring adopts a chair-like conformation, stabilizing the boron center through electron donation from adjacent oxygen atoms . The nitro group at the 2-position of the aniline ring introduces strong electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

Physicochemical Properties

Thermodynamic Parameters

Key properties include:

PropertyValueSource
Density1.07±0.1g/cm31.07 \pm 0.1 \, \text{g/cm}^3
Boiling Point476.2 \pm 40.0 \, ^\circ\text{C}
pKa0.40±0.500.40 \pm 0.50
Melting PointNot reported

The low pKa indicates weak acidity, likely localized at the boron-oxygen bonds .

Solubility and Stability

The compound is soluble in organic solvents like DMSO, with concentration-dependent solubility:

Concentration (mM)Volume for 1 mg (mL)Volume for 5 mg (mL)Volume for 10 mg (mL)
12.7613.8027.60
50.552.765.52
100.281.382.76

Data derived from molarity calculations . Stability under inert atmospheres is presumed, though light and moisture exposure should be minimized .

Applications in Organic Synthesis

Boron-Mediated Cross-Coupling

The dioxaborinane group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds in pharmaceutical intermediates . For example, coupling with aryl halides could yield biaryl structures central to drug candidates.

Nitro Group Utility

The nitro substituent serves as a directing group for electrophilic substitution or a precursor to amines via reduction. Hydrogenation of the nitro group would produce a diamino derivative, useful in polymer chemistry .

Recent Research and Future Directions

Emerging Applications

Recent modifications to boronate esters, such as N,N-dimethyl analogs (PubChem CID 46739452), suggest potential in optoelectronic materials . The diisobutyl groups in this compound may enhance solubility in nonpolar matrices, favoring use in organic semiconductors.

Knowledge Gaps

  • Thermal Stability: Experimental determination of decomposition temperatures.

  • Biological Activity: Screening for antimicrobial or anticancer properties.

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